Methyl 6-fluoropicolinate
Description
Significance and Context of Fluorinated Pyridine (B92270) Derivatives in Advanced Materials and Biological Systems
Fluorinated pyridine derivatives are a class of compounds that command considerable attention across diverse scientific fields, from medicinal chemistry to materials science. The strategic incorporation of fluorine into the pyridine ring can profoundly alter the molecule's physicochemical properties. mdpi.comresearchgate.net Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. mdpi.com Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com
In the realm of biological systems , the introduction of fluorine is a widely used strategy in drug discovery. researchgate.net Fluorination can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate. researchgate.net Furthermore, the carbon-fluorine bond can engage in favorable interactions with protein targets, enhancing binding potency and selectivity. researchgate.net Consequently, fluorinated pyridines are integral components of numerous pharmaceuticals and agrochemicals. mdpi.comsemanticscholar.org For instance, they are found in potent herbicides and compounds developed for their anticancer properties. smolecule.com
In advanced materials , fluorinated pyridines serve as crucial building blocks for creating polymers and networks with desirable properties such as enhanced thermal stability, chemical resistance, and hydrophobicity. mdpi.com These characteristics are highly sought after for applications ranging from high-performance fluoropolymers to specialized electronic materials. mdpi.com The reactivity of the fluorinated pyridine ring, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), makes it a versatile platform for constructing more complex and functional material systems. mdpi.com
Historical Perspective of Picolinate (B1231196) Chemistry and the Emergence of Fluorinated Analogs
The chemistry of picolinic acid and its esters, known as picolinates, has a long history. Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, has long been recognized for its role as a bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. This property has been fundamental to its application in areas ranging from nutrition to catalysis.
The field of organofluorine chemistry developed in parallel, with early milestones including the discovery of halogen exchange reactions like the Swarts reaction in the late 19th century and the Balz-Schiemann reaction for fluoroaromatic synthesis in the 1920s. nih.gov These methods laid the groundwork for the industrial production of fluorinated organic compounds. nih.gov
The convergence of these two fields—picolinate chemistry and organofluorine chemistry—marked a significant advancement. The "Halex" (halogen exchange) reaction, using sources like potassium fluoride (B91410) or cesium fluoride to replace chlorine atoms with fluorine on an aromatic ring, became a key industrial process. lookchem.com The development of more sophisticated fluorinating agents and catalytic systems further expanded the synthetic toolbox. researchgate.net
The emergence of fluorinated picolinate analogs was driven by the growing demand for novel molecules in the pharmaceutical and agrochemical industries. semanticscholar.org Researchers recognized that combining the chelating and structural properties of the picolinate scaffold with the unique electronic contributions of fluorine could lead to molecules with superior biological activity. mdpi.com This led to the development of synthetic routes for various fluorinated picolinates, including the synthesis of highly potent 6-aryl-5-fluoropicolinate herbicides, which demonstrated the value of placing a fluorine atom at a specific, relatively unreactive position on the pyridine ring. lookchem.com The synthesis of these complex molecules often involves multi-step processes, including regioselective halogen exchange reactions and subsequent cross-coupling reactions. lookchem.com
Current Research Landscape and Future Directions for Methyl 6-Fluoropicolinate
This compound (CAS No. 455-71-0) is a prime example of a fluorinated pyridine derivative that has become a valuable building block in modern organic synthesis. mdpi.com Its structure is particularly useful because the fluorine atom at the 6-position activates the ring for nucleophilic aromatic substitution, allowing for its ready displacement by various nucleophiles to build more complex molecular architectures. smolecule.com
Current Research Applications:
Pharmaceutical Synthesis: A significant area of research involves using this compound as a starting material for active pharmaceutical ingredients (APIs). For example, it is a key intermediate in the synthesis of selective antagonists of B-cell lymphoma-extra large (BCL-XL), a protein target in cancer therapy. smolecule.com
Ligand Development for Catalysis and Imaging: Upon hydrolysis of its methyl ester, the resulting 6-fluoropicolinic acid can act as a bidentate chelating ligand. This property is exploited in the development of metal complexes for catalysis and medical imaging. For instance, ruthenium complexes bearing a fluoropyridine-2-carboxylate ligand have been investigated for their antitumor activity. smolecule.com It has also been used to create ligands for palladium-catalyzed C-H activation reactions and to develop PET imaging agents based on fluorine-18. researchgate.netsmolecule.com
Agrochemicals: The picolinate structure is a well-established pharmacophore in herbicides. Research continues into the synthesis of new fluorinated picolinates, building on the success of commercial products. This compound and its derivatives serve as intermediates in the discovery of new, more effective and selective herbicides. lookchem.com
Future Directions:
The future for this compound and related compounds appears promising, with research likely to focus on several key areas. The development of more efficient and cost-effective synthetic methods for introducing fluorine into pyridine rings remains an active field of investigation. researchgate.netchemeurope.com There is a continuous drive to discover novel bioactive molecules, and as a versatile building block, this compound will likely be employed in the synthesis of increasingly complex drug candidates and agrochemicals. researchgate.net
Furthermore, in materials science, the unique properties of fluorinated pyridines suggest their potential for creating novel functional materials, such as luminescent coordination polymers and advanced fluoropolymers. mdpi.com The ability to fine-tune electronic and physical properties through fluorination will continue to be a powerful strategy, ensuring that this compound remains a relevant and valuable compound in the landscape of chemical research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 455-71-0 |
| Chemical Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Appearance | Off-white crystals |
| Melting Point | 51 °C – 55 °C |
| Synonyms | Methyl 6-fluoropyridine-2-carboxylate, 6-Fluoro-2-pyridinecarboxylic acid methyl ester |
Data sourced from commercial supplier information. smolecule.com
Table 2: Examples of Reactions Involving Fluorinated Picolinate Derivatives
| Reaction Type | Reactant(s) | Product | Yield | Reference |
| One-pot, two-step esterification | Amide precursor from Halex reaction | Methyl 4-Amino-6-bromo-3-chloro-5-fluoropicolinate | 75% | lookchem.com |
| Suzuki-Miyaura Coupling | Methyl 4-Amino-6-bromo-3-chloro-5-fluoropicolinate, 4-chlorophenylboronic acid | Methyl 6-(4-chlorophenyl)-4-amino-3-chloro-5-fluoropicolinate | 70% | lookchem.com |
| Suzuki-Miyaura Coupling | Methyl 4-Amino-6-bromo-3-chloro-5-fluoropicolinate, boronic ester | Corresponding 6-arylpicolinate | 72% | lookchem.com |
| Esterification | 6-Fluoropicolinic acid, Methanol (B129727) | This compound | 82% | ambeed.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRCOWOPRPIBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657720 | |
| Record name | Methyl 6-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-71-0 | |
| Record name | 2-Pyridinecarboxylic acid, 6-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-fluoropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Methyl 6 Fluoropicolinate
Established Synthetic Pathways for Picolinate (B1231196) Ester Functionalization
The formation of the methyl ester group on the picolinic acid backbone is a critical step in the synthesis of the target molecule. This can be achieved through conventional esterification of a carboxylic acid precursor or by building the ester functionality directly from a modified pyridine (B92270) ring system.
Conventional Esterification Techniques for Carboxylic Acid Precursors
A common and straightforward approach to obtaining methyl 6-fluoropicolinate is through the esterification of 6-fluoropicolinic acid. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The Fischer esterification, which utilizes a mineral acid like sulfuric acid, is a widely employed method. libretexts.org
Alternatively, the conversion of 6-fluoropicolinic acid to its more reactive acid chloride, followed by reaction with methanol in the presence of a base, provides another efficient route to the desired ester. libretexts.org Another method involves the reaction of the carboxylate salt of 6-fluoropicolinic acid with an alkyl halide, such as methyl iodide, in an SN2 reaction. libretexts.org
For instance, in the synthesis of certain 6-aryl-5-fluoropicolinate herbicides, a nitrile precursor was first hydrolyzed to an amide and then treated with sulfuric acid and methanol at elevated temperatures to yield the corresponding methyl ester. lookchem.com
Direct Synthesis Routes from Pyridine Ring Systems
In some synthetic strategies, the picolinate ester is constructed from a pre-existing, functionalized pyridine ring. This can be advantageous when the starting pyridine derivative is readily available. For example, methods involving the direct C-H fluorination of a picolinate ester precursor, such as methyl picolinate, using reagents like AgF2 have been explored. google.com This approach directly introduces the fluorine atom at the desired position on the pre-formed ester.
Another strategy involves starting with a pyridine derivative that already contains the necessary substituents for both esterification and fluorination. For example, a multi-substituted pyridine, such as tetrachloropicolinonitrile, can undergo a series of reactions including halogen exchange (Halex) to introduce fluorine, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification. lookchem.comacs.org
Advanced Fluorination Strategies
The introduction of a fluorine atom onto the pyridine ring is a key transformation in the synthesis of this compound. Nucleophilic aromatic substitution (SNAr) reactions are the most prevalent methods for this purpose, offering a versatile and often high-yielding approach.
Nucleophilic Aromatic Substitution (SNAr) Reactions for Fluorine Introduction
SNAr reactions are a cornerstone of modern organofluorine chemistry and are widely used to introduce fluorine into electron-deficient aromatic systems like the pyridine ring in picolinates. researchgate.netnih.govacs.org These reactions involve the substitution of a leaving group, typically a halogen or a nitro group, by a nucleophilic fluoride (B91410) source. nih.govacs.org The pyridine ring, being electron-deficient, is well-activated for such substitutions. lookchem.com
The efficiency of SNAr fluorination is highly dependent on the reaction conditions, including the choice of fluoride source, solvent, and temperature. Traditional methods often required high temperatures and the use of expensive reagents like cesium fluoride (CsF). nih.govacs.org However, significant advancements have led to milder and more cost-effective protocols.
The Halogen Exchange (Halex) reaction is a specific type of SNAr reaction where a halide leaving group is replaced by fluoride. acs.org This method is particularly relevant for the synthesis of fluoropicolinates starting from their chloro- or bromo-analogs. For instance, the synthesis of 6-aryl-5-fluoropicolinate herbicides has been achieved through the Halex reaction of tetrachloropicolinonitrile. lookchem.comacs.org In this process, a mixture of chlorofluoropicolinonitriles is produced, which can then be further manipulated to yield the desired product. acs.org
The reactivity of the fluoride source is crucial in Halex reactions. While potassium fluoride (KF) is a cost-effective option, its low solubility and reactivity often necessitate high temperatures and the use of phase-transfer catalysts or crown ethers. researchgate.netacs.orgresearchgate.net Cesium fluoride (CsF) is more reactive but also more expensive. nih.govacs.org
Recent developments have focused on generating highly reactive, anhydrous fluoride sources in situ. Anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), synthesized from inexpensive KF and Me₄NCl, has proven to be a highly effective reagent for room-temperature SNAr fluorination of chloropicolinates. researchgate.netacs.orgresearchgate.net This approach circumvents the need for high temperatures and often provides nearly quantitative yields. nih.gov
Table 1: Comparison of Fluoride Sources for Halex Reactions
| Fluoride Source | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Potassium Fluoride (KF) | High temperatures (>130 °C), often with phase-transfer catalysts. researchgate.netacs.org | Cost-effective. nih.govacs.org | Low reactivity, requires harsh conditions. researchgate.netacs.org |
| Cesium Fluoride (CsF) | Elevated temperatures. | More reactive than KF. nih.govacs.org | High cost. nih.govacs.org |
| Anhydrous Tetramethylammonium Fluoride (Me₄NF) | Room temperature. researchgate.netacs.orgresearchgate.net | High reactivity, mild conditions, high yields. researchgate.netnih.govacs.org | Requires careful preparation to ensure anhydrous conditions. researchgate.netacs.org |
Regioselectivity in the SNAr fluorination of substituted pyridines is a critical consideration. The position of the incoming fluoride is directed by the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups, such as the ester group in picolinates, activate the positions ortho and para to them for nucleophilic attack. In the case of 6-substituted picolinates, the fluorine is typically introduced at the 6-position due to the activating effect of both the nitrogen atom in the ring and the ester group.
Computational studies have been employed to predict and understand the regioselectivity of Halex reactions on polychlorinated pyridine systems. lookchem.comacs.org For example, in the Halex reaction of tetrachloropicolinonitrile, the formation of specific isomers is favored, and these computational models align well with experimental observations. lookchem.comacs.org
Stereoselectivity is generally not a factor in the SNAr fluorination of flat, aromatic pyridine rings to produce this compound, as the product is achiral. However, the term stereoselectivity can be relevant in broader contexts of fluorination chemistry, for instance, when a chiral center is present elsewhere in the molecule or when the reaction creates a stereocenter. Recent research has shown that some fluorination reactions on different substrates can exhibit stereoselectivity, yielding predominantly one stereoisomer. researchgate.net
Mechanistic Insights into Fluoride-Mediated Substitutions
The introduction of a fluorine atom onto a pyridine ring, as in the synthesis of this compound, often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This pathway is favored due to the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of an electron-withdrawing group like a methyl ester. The SNAr reaction involves the addition of a nucleophilic fluoride source to the aromatic ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, such as a chloride or bromide, restores the aromaticity of the ring and yields the fluorinated product.
The efficacy of this substitution is highly dependent on the reaction conditions. The low solubility of common fluoride salts like potassium fluoride (KF) can necessitate high temperatures and the use of phase-transfer catalysts to increase the concentration of the active, anhydrous fluoride nucleophile. researchgate.net
Recent mechanistic studies on related transformations, such as sulfur(VI)–fluoride exchange (SuFEx), have highlighted the crucial role of Lewis acids in activating substrates for nucleophilic substitution. hmc.edu In calcium-mediated reactions, for instance, the Ca²⁺ ion is hypothesized to facilitate the chemical reaction by providing direct Lewis acid stabilization to the reagents. hmc.edu This activation involves the metal center coordinating to the substrate, which polarizes the bond to the leaving group and stabilizes the developing negative charge on the departing fluoride, thereby lowering the activation barrier for the substitution. hmc.edu
Electrophilic Fluorination Approaches
Electrophilic fluorination offers an alternative pathway for the synthesis of fluorinated heterocycles. This approach involves the use of reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich substrate. A general and mild method for the C-H fluorination of nitrogen-containing heteroarenes utilizes silver(II) fluoride (AgF₂). google.com These reactions can occur at ambient temperature and show high selectivity for fluorination at the 2-position of the pyridine ring. google.com For example, the synthesis of methyl 4-chloro-6-fluoropicolinate can be achieved by treating methyl 4-chloropicolinate with AgF₂ in acetonitrile (B52724). google.comescholarship.org
Other powerful electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. These reagents are often used in the direct fluorination of picolinic acid esters. The reaction requires careful management of conditions to prevent side reactions or over-fluorination.
Table 1: Electrophilic Fluorination Agents and Conditions
| Fluorinating Agent | Typical Substrate | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Silver(II) fluoride (AgF₂) | Methyl 4-chloropicolinate | Acetonitrile (MeCN) | Ambient | google.comescholarship.org |
| N-fluorobenzenesulfonimide (NFSI) | Methyl 3-methylpicolinate | Acetonitrile | 0-25 °C | |
| Selectfluor | Methyl 3-methylpicolinate | Acetonitrile | 0-25 °C |
Transition-Metal Mediated Fluorination Reactions
Transition-metal catalysis has become indispensable in modern synthetic chemistry, providing efficient routes for forming carbon-fluorine bonds. google.com Both palladium and copper catalysts have been extensively developed for the fluorination of aryl and heteroaryl compounds.
Palladium-Catalyzed Reactions in Fluoropicolinate Synthesis
Palladium catalysis is widely employed in cross-coupling reactions to form C-N, C-O, and C-C bonds. While direct Pd-catalyzed fluorination is less common, fluoropicolinate structures are key participants in Pd-catalyzed transformations. For instance, methyl 5-bromo-6-fluoropicolinate serves as a substrate in palladium-catalyzed Buchwald-Hartwig C-N coupling reactions. chemrxiv.org In one study, this compound was coupled with tert-butyl piperazine-1-carboxylate to produce a key intermediate in high yield. chemrxiv.org
Furthermore, the picolinate moiety itself, after hydrolysis of the methyl ester, can act as a bidentate chelating ligand. ossila.com This property has been exploited where hydrolysed this compound is used as a ligand in palladium-catalyzed C-H acetoxylation of arenes. ossila.com
Copper-Mediated Fluorination of Aryl Halides
Copper-mediated reactions have emerged as a powerful tool for the synthesis of aryl fluorides, particularly from unactivated aryl halides. escholarship.org Research has led to the design of novel copper reagents for the fluorination of aryl iodides using silver(I) fluoride (AgF) as the fluoride source. escholarship.org Mechanistic studies suggest that these transformations may proceed through an Ar-Cu(III)-F intermediate. escholarship.org
This methodology has been extended to the radiofluorination of aromatic compounds using [¹⁸F]fluoride for applications in positron emission tomography (PET). nih.govmdpi.com Copper-mediated radiofluorination of aryl boronic acid precursors is a promising and general method for labeling aromatic compounds. nih.govuni-koeln.de These reactions often utilize a copper catalyst, such as [Cu(OTf)₂(py)₄], and require careful optimization of the base, precursor concentration, and reaction volume to achieve high radiochemical conversions. nih.govuni-koeln.de
Table 2: Conditions for Copper-Mediated Fluorination
| Precursor Type | Copper Source | Fluoride Source | Key Conditions | Reference |
|---|---|---|---|---|
| Aryl Iodides | Custom Copper Reagent | AgF | First example for unactivated aryl halides. | escholarship.org |
| Aryl Boronic Esters ([¹⁸F] Labeling) | [Cu(OTf)₂(py)₄] | [¹⁸F]Fluoride | Requires base (e.g., K₂CO₃); sensitive to reagent concentration. | nih.govuni-koeln.de |
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound and related functionalized analogues often relies on the availability of strategically halogenated precursors. Compounds such as methyl 5-bromo-6-fluoropicolinate and methyl 6-bromo-5-fluoropicolinate are valuable starting materials. chemrxiv.org These precursors allow for selective functionalization through reactions like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling at the position bearing the bromo or other halo substituent. chemrxiv.org
The synthesis of these precursors can be achieved through various routes, including the direct fluorination of a corresponding picolinate ester, as seen in the preparation of methyl 4-chloro-6-fluoropicolinate from methyl 4-chloropicolinate using AgF₂. escholarship.org
Derivatization of 6-Bromo-5-fluoropicolinate
The utility of halogenated picolinate precursors is well-demonstrated by the derivatization of methyl 6-bromo-5-fluoropicolinate. This compound can undergo selective nucleophilic aromatic substitution where the bromine atom is displaced by a nucleophile.
In a specific synthetic route, methyl 6-bromo-5-fluoropicolinate was treated with Boc-protected piperazine. chemrxiv.org The reaction resulted in the substitution of the bromine atom, yielding the corresponding Boc-protected amine intermediate. chemrxiv.org This transformation highlights the differential reactivity of the C-Br versus the C-F bond under the chosen reaction conditions, enabling selective functionalization of the pyridine ring.
Table 3: Synthetic Derivatization of Methyl 6-bromo-5-fluoropicolinate
| Reactant | Reagent | Product | Yield | Reaction Type | Reference |
|---|---|---|---|---|---|
| Methyl 6-bromo-5-fluoropicolinate | Boc-protected piperazine | Boc-protected piperazine-substituted 5-fluoropicolinate intermediate | 56% | Aromatic Nucleophilic Substitution | chemrxiv.org |
Approaches from 3,6-Dichloropyridine-2-carboxylic Acid Derivatives
The synthesis of picolinate esters from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. One key precursor for halogenated picolinates is 3,6-dichloropyridine-2-carboxylic acid and its derivatives. The general approach involves an initial esterification followed by subsequent modifications, such as halogen exchange reactions, to introduce the desired fluorine atom.
A primary step in this synthetic route is the esterification of the carboxylic acid group. For instance, 4-amino-3,6-dichloropyridine-2-carboxylic acid can be converted to its methyl ester, Methyl 4-amino-3,6-dichloropicolinate, through reaction with methanol in the presence of an acid catalyst like sulfuric acid. google.com The mixture is typically heated to reflux (around 65°C) for an extended period to drive the reaction to completion. google.com A similar direct esterification can be applied to 3,6-dichloropyridine-2-carboxylic acid to yield Methyl 3,6-dichloropicolinate. nih.govacs.org
Once the methyl picolinate structure is established with a chlorine atom at the 6-position, a subsequent halogen exchange (Halex) reaction can be employed to replace the chlorine with fluorine. While the direct fluorination of Methyl 3,6-dichloropicolinate is not explicitly detailed, the Halex reaction is a known method for synthesizing fluoropicolinates from their chloro-analogues. researchgate.net This type of nucleophilic aromatic substitution would typically involve reacting the chlorinated precursor with a fluoride salt (e.g., KF, CsF) at elevated temperatures, often in a high-boiling point aprotic polar solvent.
The table below outlines a representative two-step synthetic sequence.
Table 1: Proposed Synthetic Route from a Dichloropicolinate Precursor
| Step | Reactant | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 3,6-Dichloropyridine-2-carboxylic acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Methyl 3,6-dichloropicolinate | Esterification of the carboxylic acid. |
This methodology leverages readily available dichlorinated pyridine derivatives to construct the core structure of the target molecule.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign chemical manufacturing processes. edu.krd These principles provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. msu.edurroij.com Key tenets include waste prevention, maximizing atom economy, using catalytic reagents over stoichiometric ones, and designing for energy efficiency. acs.org For the synthesis of this compound, focusing on solvent choice and catalyst development can significantly improve the process's environmental footprint. rsc.org
Solvent Selection and Reaction Media Optimization
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the total mass and energy consumption, as well as waste generation. researchgate.net Green chemistry encourages the use of safer, non-toxic, and recyclable solvents. rroij.com The selection of an optimal solvent involves balancing reaction performance (yield and selectivity) with safety, health, and environmental metrics. whiterose.ac.uk
In reactions relevant to picolinate synthesis, such as esterifications and cross-coupling reactions, traditional solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used due to their desirable physical properties. whiterose.ac.uk However, these are designated as 'problematic' solvents due to toxicity concerns. whiterose.ac.uk Green chemistry research focuses on finding viable alternatives. researchgate.net
For instance, studies on related reactions have shown that acetonitrile can provide a good balance between reaction conversion and selectivity, while being a "greener" option compared to solvents like dichloromethane (B109758). scielo.brchemrxiv.org Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has low environmental hazards, are also promising substitutes. whiterose.ac.uk The ideal green solvent should be effective, stable, easy to recycle, and have low volatility and toxicity. rroij.com
The following table compares several common organic solvents based on green chemistry metrics, where lower scores in safety, health, and environment categories indicate a more favorable profile.
Table 2: Comparison of Solvents Based on Green Chemistry Metrics
| Solvent | Classification | Key Hazards | Potential Use in Synthesis |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Hazardous | Reprotoxic | High-performance but undesirable. whiterose.ac.uk |
| Dimethyl Sulfoxide (DMSO) | Problematic | Skin penetration, decomposition at high temp. | Effective, but with significant safety concerns. whiterose.ac.uk |
| Acetonitrile | Usable | Flammable, toxic | A greener alternative to chlorinated solvents. scielo.br |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Peroxide-forming | A bio-based solvent with a good EHS profile. whiterose.ac.uk |
| Methanol | Usable | Flammable, toxic | Used as a reagent and solvent in esterification. scielo.br |
Source: Adapted from CHEM21 solvent selection guide principles. whiterose.ac.uk
Optimizing reaction media involves not just replacing a hazardous solvent but potentially altering reaction conditions, such as temperature and concentration, to maintain high efficiency. scielo.br
Catalyst Development for Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones by offering higher efficiency, selectivity, and the ability to be used in small amounts and recycled. acs.org The goal is to design highly selective catalysts that minimize waste and energy consumption. acs.orgmdpi.com
In the synthesis of complex picolinates, transition metal catalysts, particularly palladium, are often used for cross-coupling reactions like the Suzuki–Miyaura coupling. google.comacs.org While highly effective, these noble metal catalysts present challenges related to cost, toxicity, and sustainability. A key direction in green catalyst development is the replacement of noble metals with catalysts based on abundant, less toxic, and more economical metals such as iron, aluminum, sodium, or titanium. rsc.org The development of noble metal-free catalysts is an active area of research aimed at improving the economic and environmental viability of chemical production. mdpi.com
For the fluorination step, traditional reagents can be hazardous. The development of catalytic methods for fluorination would represent a significant advancement, reducing the need for stoichiometric and potentially aggressive fluorinating agents. The design of catalysts that can operate efficiently in greener solvents and under milder conditions is a primary objective for the sustainable synthesis of this compound and related compounds.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,6-Dichloropyridine-2-carboxylic acid |
| 4-Amino-3,6-dichloropyridine-2-carboxylic acid |
| Methyl 4-amino-3,6-dichloropicolinate |
| Methanol |
| Sulfuric Acid |
| Methyl 3,6-dichloropicolinate |
| N,N-Dimethylformamide (DMF) |
| Dimethyl Sulfoxide (DMSO) |
| Acetonitrile |
| Dichloromethane |
| 2-Methyltetrahydrofuran (2-MeTHF) |
| Iron |
| Aluminum |
| Sodium |
| Titanium |
Applications of Methyl 6 Fluoropicolinate and Its Derivatives in Medicinal Chemistry Research
Design and Synthesis of Active Pharmaceutical Ingredients (APIs)
Methyl 6-fluoropicolinate serves as a key building block in the synthesis of complex molecular architectures with desired pharmacological activities. Its utility spans across different therapeutic areas, from oncology to infectious diseases and diagnostic imaging.
Development of BCL-XL Antagonists for Chronic Lymphocytic Leukemia Treatment
In the field of oncology, particularly in the context of Chronic Lymphocytic Leukemia (CLL), the inhibition of anti-apoptotic proteins like B-cell lymphoma-extra large (BCL-XL) is a promising therapeutic strategy. Researchers have utilized derivatives of this compound in the design of potent BCL-XL antagonists.
The synthesis of these antagonists involves a multi-step process where the picolinate (B1231196) derivative is introduced to build a key part of the molecule that interacts with the binding groove of the BCL-XL protein. The resulting compounds have shown significant promise in preclinical studies for the treatment of CLL.
Exploration of Anti-Mycobacterium tuberculosis Agents
Extensive literature searches were conducted to identify the use of this compound in the development of anti-Mycobacterium tuberculosis agents, specifically in the synthesis of chloropicolinate amides and urea derivatives and their subsequent structure-activity relationship (SAR) studies. However, the available scientific literature predominantly focuses on the synthesis and anti-tubercular activity of derivatives of chloropicolinates.
While research has been conducted on the synthesis of chloropicolinate amides and urea derivatives as potential anti-tuberculosis agents, no specific studies detailing the use of this compound as a starting material for these compounds were identified in the reviewed literature. The primary synthetic routes described in the literature for similar scaffolds start from chlorinated picolinic acid derivatives.
Similarly, no structure-activity relationship (SAR) studies for this compound derivatives in the context of anti-tuberculosis drug development were found in the conducted searches. The existing SAR studies in this area are centered around chloropicolinate and other related heterocyclic systems.
Radiopharmaceutical Development and PET Ligands
The development of radiolabeled ligands for Positron Emission Tomography (PET) is a critical area of medicinal chemistry for diagnostic imaging. The incorporation of fluorine-18 (18F), a positron-emitting isotope, into bioactive molecules allows for the non-invasive visualization and quantification of biological processes in vivo.
A comprehensive search of the scientific literature was performed to find instances of this compound being used in the synthesis of 18F-labeled brain-penetrant PET ligands. Despite the relevance of fluorinated scaffolds in PET ligand design, no specific examples of the direct use of this compound for this application were identified. The synthesis of 18F-labeled PET ligands typically involves the introduction of the 18F isotope in the final steps of the synthesis, often through nucleophilic substitution on a suitable precursor. While the core structure of this compound is of interest, its direct application in the synthesis of these specific diagnostic agents is not documented in the reviewed literature.
Table of Research Findings
| Application Area | Specific Focus | Research Findings |
| BCL-XL Antagonists | Development for Chronic Lymphocytic Leukemia | tert-butyl-6-fluoropicolinate, a derivative of this compound, is utilized in the synthesis of potent BCL-XL inhibitors. |
| Anti-Mycobacterium tuberculosis Agents | Synthesis of Chloropicolinate Amides and Urea Derivatives | No direct evidence found for the use of this compound. Research focuses on chloropicolinate derivatives. |
| Anti-Mycobacterium tuberculosis Agents | Structure-Activity Relationship Studies | No SAR studies found for this compound derivatives against M. tuberculosis. |
| Radiopharmaceutical Development | Synthesis of 18F-Labeled Brain Penetrant PET Ligands | No specific use of this compound was identified in the synthesis of these PET ligands. |
Radiochemical Purity and Molar Activity Considerations
In the development of radiolabeled compounds for applications such as positron emission tomography (PET) imaging, achieving high radiochemical purity and molar activity is crucial. While specific data for radiolabeled this compound is not widely available, the principles can be illustrated by analogous fluorinated radiotracers.
Radiochemical purity, a measure of the proportion of the total radioactivity in a sample that is present in the desired chemical form, is a critical quality control parameter. For instance, in the synthesis of other 18F-labeled compounds, radiochemical purity is often determined using techniques like high-performance liquid chromatography (HPLC). A high radiochemical purity, typically exceeding 95%, ensures that the observed signal in imaging studies is attributable to the target radiotracer and not to radioactive impurities.
Molar activity, defined as the amount of radioactivity per mole of a compound (typically expressed in GBq/µmol), is another vital characteristic, particularly for receptor imaging studies where the target sites are present in low concentrations. High molar activity allows for the administration of a low mass of the compound, minimizing the potential for pharmacological effects and receptor saturation. For example, a study on the radiosynthesis of NIn-Methyl-6-[18F]fluorotryptophan reported molar activities of 66 ± 33 GBq/µmol. mdpi.com Similarly, the synthesis of [18F]6-fluoro-L-DOPA ([18F]FDOPA) achieved high molar activity, which is essential for its use in PET imaging of conditions like Parkinson's disease. chemscene.comnih.gov
The following table provides examples of radiochemical purity and molar activity achieved for some fluorinated radiopharmaceuticals, illustrating the standards sought in the field.
| Radiotracer | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
|---|---|---|---|
| [18F]2 (a phospholipid analog) | 97.00 ± 0.89 | 85.1 ± 3.45 | mans.edu.eg |
| NIn-Methyl-6-[18F]fluorotryptophan | >99 | 66 ± 33 | mdpi.com |
| 5-HO-7-[18F]fluorotryptophan | >99 | 46 ± 17 | mdpi.com |
| [18F]FDOPA | >98 | 76 ± 30 (TBq/mmol) | chemscene.comnih.gov |
Enzyme Inhibition and Receptor Interaction Studies
Enzyme Inhibition Assays: These assays are designed to identify and characterize molecules that can modulate the activity of a specific enzyme. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, studies on sitagliptin derivatives evaluated their inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to diabetes. youtube.com
Receptor Binding Assays: These experiments measure the affinity of a ligand for a particular receptor. nih.govgiffordbioscience.com Radioligand binding assays are a common technique where a radiolabeled compound of known affinity is used to compete with the test compound for binding to the receptor. The affinity of the test compound is typically expressed as the inhibitory constant (Ki), which is calculated from the IC50 value. nih.gov
Structure-Activity Relationship (SAR) Studies in Drug Discovery
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mans.edu.eg By systematically modifying the structure of a lead compound and observing the resulting changes in activity, chemists can identify key structural features responsible for its pharmacological effects. This iterative process guides the optimization of compounds to enhance potency, selectivity, and pharmacokinetic properties.
For a molecule like this compound, SAR studies would involve synthesizing a series of analogs with modifications at various positions. For example, the methyl ester group could be converted to other esters or amides, and the fluorine atom could be moved to different positions on the pyridine (B92270) ring or replaced with other substituents. The biological activity of these new compounds would then be evaluated to build a comprehensive SAR profile. For instance, SAR studies on 3-phenylcoumarin derivatives have been used to develop potent inhibitors of monoamine oxidase B (MAO-B). mdpi.com
Computational Chemistry and Molecular Modeling in Medicinal Applications
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of new therapeutic agents.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov The "docking score" is a measure of the binding affinity, and analysis of the binding pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. For example, molecular docking studies have been used to investigate the binding of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives to the α-amylase enzyme. nih.gov
In Silico ADMET Prediction: Computational models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. These predictions help in the early identification of candidates with favorable pharmacokinetic and safety profiles. For instance, in silico ADMET predictions for pyrazolo[1,5-a]pyrimidines have been used to assess their drug-likeness. mdpi.com
The table below summarizes some key computational chemistry data for a related compound, Methyl 5-bromo-6-fluoropicolinate, which can provide insights into the expected properties of this compound.
| Property | Predicted Value | Reference |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 39.19 Ų | chemscene.com |
| LogP | 1.7698 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Catalytic Applications and Ligand Design
Methyl 6-Fluoropicolinate as a Precursor for Catalysts
This compound is a versatile precursor for the synthesis of specialized ligands and, subsequently, catalysts. Its chemical structure, featuring a pyridine (B92270) ring with a fluorine atom at the 6-position and a methyl ester at the 2-position, allows for several strategic modifications. The ester group can be readily hydrolyzed to form the corresponding 6-fluoropicolinic acid, which can then act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the carboxylate oxygen.
In a manner analogous to related compounds like methyl 6-chloropicolinate, the reactivity of the ester and the influence of the halogen substituent are crucial for its application in building catalytic molecules. The molecule can be incorporated into larger, multidentate ligand scaffolds, enabling the synthesis of catalysts with precisely controlled coordination environments for a range of chemical transformations.
Role of Picolinate (B1231196) Ligands in Transition Metal Catalysis
Picolinate and related pyridine-carboxylate ligands play a significant role in transition metal catalysis. Their ability to act as bidentate N,O-chelators forms a stable five-membered ring with a metal ion, which is a structurally favorable arrangement. This chelation effect enhances the stability of the resulting metal complex. Polycarboxylate ligands, including dipicolinates, are recognized as effective components in precatalysts for reactions like olefin polymerization. mdpi.com The rigid structure imposed by the picolinate ligand can create a well-defined coordination sphere around the metal, which is essential for achieving high selectivity in catalytic reactions.
The electronic properties of the picolinate ligand can be tuned by adding substituents to the pyridine ring. Electron-withdrawing groups, such as the fluorine atom derived from this compound, can increase the electrophilicity of the metal center, potentially enhancing its catalytic activity in certain reactions. Conversely, electron-donating groups can increase the electron density on the metal, which may be favorable for other types of transformations, such as reductive elimination steps in cross-coupling cycles. The versatility of picolinate-type ligands makes them valuable tools for catalyst design across a broad spectrum of transition metals.
In the realm of palladium catalysis, ligands are paramount for controlling reactivity and selectivity. mdpi.comrsc.org Picolinate and picoline-functionalized ligands are employed to stabilize palladium intermediates and facilitate key elementary steps in catalytic cycles, such as oxidative addition and reductive elimination. nih.govepa.gov For example, palladium complexes bearing picoline-functionalized N-heterocyclic carbene (NHC) ligands have been successfully used as precatalysts in Heck-type cross-coupling reactions. epa.gov
The N,O-bidentate coordination of a picolinate ligand to a palladium(II) center creates a stable complex that can act as an efficient catalyst. The design of these ligands is crucial; tailoring their steric and electronic properties allows for the optimization of catalyst performance for specific substrates and transformations. nih.gov The influence of a 2-picolylamine ligand on the reactivity of Pd(II) complexes has been investigated through detailed equilibrium and kinetic studies, demonstrating how the ligand structure dictates the substitution reactions at the metal center. nih.gov The development of new picolinate-based ligands, accessible from precursors like this compound, continues to be an important strategy for advancing palladium-catalyzed C-C and C-N bond-forming reactions. mdpi.com
Ruthenium complexes are widely studied for their diverse catalytic and medicinal applications. nih.gov The incorporation of a 6-fluoropyridine-2-carboxylate ligand, derived from this compound, into a ruthenium complex can impart unique properties. The fluorine substituent can enhance the stability of the complex and modulate its lipophilicity and electronic characteristics. Arene Ru(II) complexes containing fluorinated ligands, for instance, have been investigated as potential therapeutic agents. nih.gov
In catalysis, half-sandwich ruthenium(II)-arene complexes are a prominent class of catalysts. mdpi.com The coordination of a bidentate ligand, such as 6-fluoropicolinate, completes the coordination sphere of the ruthenium center, creating a pseudo-octahedral geometry often described as a "three-legged piano stool." mdpi.com The properties of this catalyst can be fine-tuned by modifying the bidentate ligand. The strong electron-withdrawing effect of the fluorine atom in a 6-fluoropicolinate ligand would be expected to make the ruthenium center more electron-deficient, which could enhance its activity in catalytic processes like transfer hydrogenation or oxidation reactions. The synthesis of such complexes typically involves reacting a dimeric ruthenium precursor, like [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂, with the desired ligand. mdpi.com
Homogeneous and Heterogeneous Catalysis Investigations
Catalysis can be broadly divided into two categories: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where the catalyst is in a different phase from the reactants. youtube.com
Transition metal complexes featuring picolinate ligands, such as those derived from this compound, typically function as homogeneous catalysts . In this mode, the catalyst is dissolved in the reaction solvent, allowing for high activity and selectivity due to the well-defined nature of the molecular catalytic species. mdpi.com The primary drawbacks of homogeneous catalysis are the challenges associated with separating the catalyst from the reaction products, which can lead to product contamination and catalyst loss.
To overcome these limitations, there is significant interest in developing heterogeneous catalysts by immobilizing homogeneous catalysts onto solid supports. A molecular palladium or ruthenium complex with a picolinate ligand could be anchored to a material like silica (B1680970), a polymer, or nanoparticles. This approach combines the high selectivity of a molecular catalyst with the ease of separation and recyclability characteristic of heterogeneous systems. However, the process of immobilization is not always straightforward. The covalent grafting of a molecular catalyst onto a surface can alter its structural rigidity and coordination environment, sometimes leading to a decrease in catalytic activity compared to its homogeneous counterpart. rsc.org Therefore, careful design of both the molecular catalyst and the supporting material is crucial for the successful transposition from a homogeneous to an effective heterogeneous system.
Spectroscopic and Theoretical Characterization of Catalytic Intermediates
Understanding the mechanism of a catalytic reaction requires the detailed characterization of the catalyst and any observable intermediates. A combination of spectroscopic techniques and theoretical calculations is employed for this purpose.
Spectroscopic Methods: Various spectroscopic techniques are used to probe the structure and electronic properties of metal-picolinate complexes. murdoch.edu.au
Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the connectivity and environment of atoms within the ligand framework.
Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the complex, particularly the coordination of the carboxylate group to the metal center.
UV-Visible (UV-Vis) spectroscopy reveals electronic transitions within the complex, such as d-d transitions or metal-to-ligand charge-transfer (MLCT) bands. rsc.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing paramagnetic species, such as complexes of Cr(III) or Cu(II), providing insights into the metal's oxidation state and coordination geometry. murdoch.edu.au
Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI-MS), is used to determine the mass-to-charge ratio of the complex, confirming its composition. murdoch.edu.au
Theoretical Characterization: Computational methods, especially Density Functional Theory (DFT), are invaluable for complementing experimental data. researchgate.net DFT calculations can be used to:
Predict the geometric structures of catalysts and reaction intermediates.
Calculate spectroscopic properties (e.g., IR frequencies, NMR chemical shifts) to aid in the interpretation of experimental spectra. nih.gov
Model reaction pathways and determine the activation energies for different mechanistic steps.
Elucidate the electronic structure of the complex, explaining how the ligand influences the properties of the metal center. murdoch.edu.au
For example, DFT calculations on chromium(III) picolinate have been used to model its acid-catalyzed aquation, revealing a two-step mechanism that aligns with experimental results. murdoch.edu.au This synergy between spectroscopy and theory is essential for the rational design of new and improved catalysts based on picolinate ligands.
Table 1: Spectroscopic Characterization Data for mer-[Cr(pic)₃] Complex This interactive table summarizes key data from the characterization of a representative metal picolinate complex.
| Characterization Method | Observation | Interpretation | Reference |
|---|---|---|---|
| Electron Paramagnetic Resonance (EPR) | Broad signals with g values of 3.45 (room temp) and 3.47 (100 K) | Indicates a rhombic character and a large zero-field splitting D value for the complex. | murdoch.edu.au |
| Elemental Analysis | Data consistent with theoretical values | Confirms the purity and elemental composition of the synthesized complex. | murdoch.edu.au |
| Atomic Absorption Spectroscopy (AAS) | Measured chromium content matches expected value | Verifies the identity and purity of the chromium(III) picolinate complex. | murdoch.edu.au |
| UV-Vis Spectroscopy | Absorption bands characteristic of Cr(III) | Provides information on the electronic transitions and coordination environment of the Cr(III) ion. | murdoch.edu.au |
| ATR-FTIR Spectroscopy | Vibrational bands confirm ligand coordination | Shows shifts in carboxylate and pyridine ring frequencies upon binding to the chromium center. | murdoch.edu.au |
Despite a comprehensive search for the analytical data of this compound, specific experimental spectra required to fully elaborate on the analytical methodologies for its characterization and quantification could not be located in the public domain. The information available from various chemical suppliers confirms the physical properties of the compound but does not provide the detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data necessary to fulfill the requested article structure.
Generic information on the principles of NMR and MS is available but would not pertain specifically to this compound as mandated by the prompt's strict exclusionary criteria. To provide a scientifically accurate and detailed article as outlined, access to published research containing the full characterization data of this specific compound is essential. Without such data, any attempt to generate the requested content would be speculative and fall outside the required factual basis.
Therefore, this article on the "Analytical Methodologies for Characterization and Quantification of this compound" cannot be completed at this time due to the unavailability of the necessary experimental data.
Analytical Methodologies for Characterization and Quantification of Methyl 6 Fluoropicolinate
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the characterization of Methyl 6-fluoropicolinate, primarily because of its ability to provide a highly accurate mass measurement of the parent ion. This precision allows for the determination of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass.
In a typical HRMS analysis, the sample is ionized, often using soft ionization techniques like electrospray ionization (ESI), to produce protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). The mass-to-charge ratio (m/z) of these ions is then measured with high accuracy (typically within 5 ppm). The experimentally measured mass can be compared to the theoretical mass calculated from the elemental formula (C₇H₆FNO₂), providing strong evidence for the compound's identity. HRMS can also be coupled with fragmentation techniques (MS/MS) to further confirm the structure by analyzing the masses of fragment ions.
| Parameter | Description | Expected Value for this compound |
| Molecular Formula | The elemental composition of the compound. | C₇H₆FNO₂ |
| Monoisotopic Mass | The calculated exact mass of the molecule. | 155.0383 u |
| Ionization Mode | The method used to generate ions. | Electrospray Ionization (ESI), Positive Mode |
| Common Adducts | Ions formed by the association of the molecule with protons or other cations. | [M+H]⁺, [M+Na]⁺ |
| Calculated m/z [M+H]⁺ | The theoretical mass-to-charge ratio of the protonated molecule. | 156.0455 |
| Calculated m/z [M+Na]⁺ | The theoretical mass-to-charge ratio of the sodium adduct. | 178.0275 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
In this method, the sample is injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. Separation is achieved based on the compounds' different boiling points and affinities for the column's stationary phase. For a compound like this compound, a non-polar or medium-polarity column (e.g., with a 5% phenyl polysiloxane stationary phase) is typically used. nih.gov
After eluting from the column, the separated compound enters the mass spectrometer. Electron Ionization (EI) is a common ionization method in GC-MS, which bombards the molecule with high-energy electrons, causing fragmentation. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule and can be used for identification by comparing it to spectral libraries. Key expected fragments for this compound would include the molecular ion (M⁺), a peak from the loss of the methoxy (B1213986) group (-OCH₃), and fragments corresponding to the fluoropyridine ring.
| Parameter | Description | Typical Value/Information |
| GC Column | The type of capillary column used for separation. | 5% Phenyl Polysiloxane (e.g., HP-5MS) |
| Carrier Gas | The inert gas used as the mobile phase. | Helium |
| Injection Mode | The method of sample introduction. | Split/Splitless |
| Ionization Mode | The method used to ionize the compound in the MS. | Electron Ionization (EI) at 70 eV |
| Expected Fragments (m/z) | Key mass-to-charge ratios in the mass spectrum. | 155 (M⁺), 124 (M-OCH₃)⁺, 96 (Fluoropyridine)⁺ |
Chromatography Techniques
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. Due to the compound's polarity, reversed-phase HPLC is the most common approach.
In a reversed-phase setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com An acidic additive, such as formic acid or phosphoric acid, is often included in the mobile phase to ensure the analyte is in a consistent protonation state, which results in sharper, more symmetrical peaks. sielc.comhelixchrom.com The compound is separated from impurities as it passes through the column, with its retention time being a key identifier under specific conditions. Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in this compound absorbs UV light. For quantification, a calibration curve is constructed by analyzing standards of known concentrations.
| Parameter | Description | Typical Conditions |
| Mode | The type of chromatography used. | Reversed-Phase HPLC |
| Stationary Phase | The material packed inside the column. | Octadecylsilane (C18) bonded to silica (B1680970) particles |
| Mobile Phase | The solvent system that carries the sample through the column. | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid |
| Detection | The method used to detect the compound as it elutes. | UV-Vis Detector (e.g., at 254 nm) |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 1.5 mL/min |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. nih.gov
For this compound, TLC is typically performed on a plate coated with a thin layer of silica gel, which acts as the polar stationary phase. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). Common mobile phases for pyridine derivatives consist of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. nih.govamazonaws.com
As the mobile phase ascends the plate via capillary action, it carries the sample components with it. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. More polar compounds interact more strongly with the silica and travel shorter distances, while less polar compounds travel further. The position of the compound is reported as a retardation factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization is often achieved under UV light, where the aromatic ring will appear as a dark spot on a fluorescent background.
| Parameter | Description | Typical Conditions |
| Stationary Phase | The adsorbent layer on the TLC plate. | Silica Gel 60 F₂₅₄ on aluminum or glass backing |
| Mobile Phase (Eluent) | The solvent system used to develop the plate. | Ethyl Acetate/Hexane mixture (e.g., 30:70 v/v) |
| Application | How the sample is placed on the plate. | Spotting with a capillary tube |
| Visualization | The method used to see the separated spots. | UV lamp at 254 nm |
| Retardation Factor (Rƒ) | A ratio used to characterize the position of the spot. | Dependent on the exact mobile phase composition |
Column Chromatography for Purification
Column chromatography is a preparative technique used to purify chemical compounds from mixtures on a larger scale than TLC. It operates on the same principles of differential adsorption and partitioning. For the purification of this compound, normal-phase column chromatography is standard.
The process involves packing a glass column with a stationary phase, most commonly silica gel. The crude sample mixture is loaded onto the top of the silica. An eluent (mobile phase), similar in composition to that used for TLC analysis but often slightly less polar, is then passed through the column. rsc.org As the eluent flows through, the components of the mixture separate into bands. The least polar compounds, having weaker interactions with the silica gel, travel down the column more quickly and are eluted first. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed, polar compounds. Fractions are collected sequentially from the bottom of the column and analyzed (often by TLC) to determine which ones contain the pure desired product.
| Parameter | Description | Typical Procedure |
| Stationary Phase | The adsorbent packed into the column. | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | The solvent system used to elute the compounds. | A gradient of ethyl acetate in hexane (e.g., starting from 5% to 30% ethyl acetate) |
| Loading Method | How the crude sample is introduced to the column. | Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal eluent) |
| Fraction Collection | The process of collecting the eluting solvent in portions. | Collected in test tubes or flasks |
| Purity Analysis | How the collected fractions are analyzed. | Thin-Layer Chromatography (TLC) |
X-ray Crystallography for Structural Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. ossila.com While other techniques provide evidence for the structure of this compound, only X-ray crystallography can provide unambiguous confirmation of its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
The process requires a high-quality single crystal of the compound, which can be grown by slow evaporation of a solvent from a saturated solution. This crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.
| Parameter | Description | Information Obtained |
| Sample Requirement | The physical form of the sample needed for analysis. | Single, well-ordered crystal |
| Principle | The fundamental physical interaction used for analysis. | Diffraction of X-rays by the crystal lattice |
| Data Output | The primary result of the experiment. | A 3D map of electron density |
| Structural Information | The molecular details that can be determined. | Atomic coordinates, bond lengths, bond angles, torsional angles, crystal packing |
| Significance | The role of this technique in characterization. | Unambiguous confirmation of molecular structure and stereochemistry |
Elemental Analysis (CHN Analysis)chemscene.comarizona.eduossila.com
Elemental analysis, specifically CHN analysis, is a cornerstone technique in analytical chemistry for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This method provides a fundamental assessment of a sample's purity and is crucial for verifying its empirical formula following synthesis. The analysis involves the combustion of a small, precisely weighed sample of the substance in an oxygen-rich environment. The combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. These resulting gases are separated and quantified using methods such as gas chromatography with a thermal conductivity detector. The measured amounts of CO₂, H₂O, and N₂ are then used to calculate the percentage composition of C, H, and N in the original sample.
For this compound, the theoretical elemental composition can be calculated from its chemical formula, C₇H₆FNO₂, and the atomic weights of its constituent elements. chemdad.com These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the identity and purity of the synthesized compound.
The calculated theoretical percentages for Carbon, Hydrogen, and Nitrogen in this compound are presented below. These values are essential for researchers to validate the successful synthesis and purification of the compound.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 54.20 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.90 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.03 |
| Fluorine | F | 18.998 | 1 | 18.998 | 12.25 |
| Oxygen | O | 15.999 | 2 | 31.998 | 20.62 |
| Total | C₇H₆FNO₂ | - | - | 155.128 | 100.00 |
Detailed research findings containing experimental data from CHN analysis for this compound are not widely available in published literature. However, the standard expectation in synthetic chemistry is that experimental values should closely align with the theoretical percentages, typically within a margin of ±0.4%, to confirm the structural integrity and purity of the compound. Any significant deviation would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.
Advanced Theoretical and Computational Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are fundamental in understanding the intricate details of chemical reactions at the electronic level. For Methyl 6-fluoropicolinate, these calculations can elucidate the pathways of its synthesis and subsequent functionalization, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of fluoropyridines. acs.orgnih.gov
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. DFT studies on related fluorinated aromatic compounds have been instrumental in understanding reaction regioselectivity and reaction rates. researchgate.net For this compound, DFT calculations can be employed to model the transition states and intermediates of its reactions.
A key application of DFT is in predicting the regioselectivity of nucleophilic attack on the pyridine (B92270) ring. By calculating the energies of the possible σ-complex (Meisenheimer) intermediates, the most likely site of substitution can be determined. researchgate.net For a molecule like this compound, nucleophilic attack can principally occur at the fluorine-bearing C6 position or other positions on the ring. DFT calculations help in rationalizing why substitution at the C6 position is generally favored.
| Parameter | Description | Application to this compound |
| Transition State Energy | The energy barrier that must be overcome for a reaction to occur. | Lower calculated transition state energy for nucleophilic attack at the C6 position would indicate a kinetically favored reaction pathway. |
| Intermediate Stability | The relative energy of the Meisenheimer complex formed during SNAr. | A more stable calculated intermediate for C6 substitution suggests this pathway is more favorable. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which indicate sites of electrophilic and nucleophilic attack. | The distribution of the LUMO on the pyridine ring can pinpoint the most electrophilic carbon atom, likely the C6 position, susceptible to nucleophilic attack. |
Recent DFT studies on fluoropyridines have also shed light on the mechanisms of hydrodefluorination catalyzed by transition metal complexes. acs.org These studies compute reaction profiles, including the energies of rate-limiting transition states, to explain observed chemo- and regioselectivities. acs.org
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for smaller systems or for benchmarking DFT results. For fluorinated pyridines, high-level ab initio methods have been utilized to study reaction mechanisms, such as SNAr reactions. These methods can provide precise energies for transition states and intermediates, helping to build a detailed picture of the reaction energy profile.
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational tools for predicting how a molecule, such as a derivative of this compound, might interact with a biological target, typically a protein.
Molecular docking simulations can predict the preferred orientation of a ligand when bound to a protein's active site. For ligands containing a picolinate (B1231196) or fluoropyridine moiety, docking studies have been used to understand their binding modes. For instance, studies on chromium(III) picolinate have used docking to identify interactions with amino acid residues in the active site of protein tyrosine phosphatase (PTP). researchgate.net Although not specifically this compound, these studies demonstrate the methodology. The picolinate ligand was found to interact with several amino acids, and the interaction energy was calculated to be -7.00 kcal/mol. researchgate.net Similarly, fluoropyridine-containing ligands have been docked into the α-synuclein protein to understand their binding affinity. nih.govresearchgate.net These studies highlight the potential for π-π stacking interactions involving the pyridine ring. nih.govresearchgate.net
| Interaction Type | Potential Residues Involved | Significance for this compound Derivatives |
| Hydrogen Bonding | Ser, Thr, Asn, Gln, Tyr | The ester group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. |
| π-π Stacking | Phe, Tyr, Trp, His | The aromatic pyridine ring can engage in stacking interactions with aromatic amino acid side chains. |
| Hydrophobic Interactions | Ala, Val, Leu, Ile | The methyl group and parts of the pyridine ring can form favorable hydrophobic contacts. |
| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyls) | The fluorine atom can potentially act as a halogen bond donor, a specific type of non-covalent interaction. |
Building on docking studies, molecular dynamics (MD) simulations and free energy calculations (like MM/GBSA) can provide a more dynamic picture of the ligand-protein complex and a more accurate prediction of binding affinity. These methods have been applied to fluoropyridine-containing ligands to assess their binding to targets like α-synuclein, showing favorable binding at specific sites. nih.gov By comparing the calculated binding energies of a ligand to different protein targets, its potential selectivity can be predicted. This is crucial in drug discovery for minimizing off-target effects.
Computational Approaches for Regioselectivity Prediction
Computational chemistry is particularly adept at predicting the regioselectivity of reactions on substituted aromatic rings. For this compound, a key question is the site of nucleophilic aromatic substitution.
The regioselectivity of SNAr on polyfluorinated pyridines is a well-studied area. nih.gov Computational models, primarily based on DFT, have been developed to predict the outcome of these reactions. researchgate.net The most common approach involves calculating the relative stabilities of the isomeric σ-complex intermediates that would be formed upon nucleophilic attack at each possible position. researchgate.net The position leading to the most stable intermediate is predicted to be the major product. This "σ-complex approach" has proven to be very effective in predicting regioselectivity in nucleophilic substitution of fluorinated aromatics. researchgate.net
For perfluoropyridine, it is well-established that nucleophilic attack occurs preferentially at the 4-position (para to the nitrogen). nih.gov However, in this compound, the presence of the ester group at the 2-position and the single fluorine at the 6-position alters the electronic landscape. Computational models would predict that the strong electron-withdrawing nature of both the ring nitrogen and the ester group at the 2-position would activate the 6-position towards nucleophilic attack, making the fluorine atom a good leaving group.
| Position of Attack | Activating/Deactivating Factors | Predicted Outcome |
| C6 (ortho to N) | Activated by ring nitrogen and ester group at C2. Fluorine is a good leaving group. | Most likely site for SNAr. |
| C4 (para to N) | Activated by ring nitrogen. | Less likely than C6 due to the additional activation at C6 by the adjacent ester group. |
| C3 & C5 (meta to N) | Less activated compared to ortho and para positions. | Unlikely sites for nucleophilic attack. |
DFT calculations can quantify these qualitative predictions by providing the energies of the intermediates, thus offering a robust prediction of the reaction's regioselectivity. researchgate.net
Machine Learning Applications in Drug Discovery and Chemical Research
The integration of machine learning (ML) into drug discovery and chemical research has marked a significant paradigm shift, accelerating the identification and optimization of novel therapeutic agents. These computational techniques are particularly relevant for compounds like this compound, a fluorinated pyridine derivative, due to their ability to model complex structure-activity relationships and predict a wide array of chemical and biological properties from molecular structure alone. While specific ML studies focusing exclusively on this compound are not widely documented in public literature, the extensive application of these models to pyridine derivatives and other fluorinated compounds provides a robust framework for understanding its potential in computational research.
Machine learning models serve as powerful tools for creating predictive models that can significantly reduce the time and cost associated with experimental testing. By training algorithms on large datasets of known molecules and their corresponding properties, researchers can develop models that accurately forecast the behavior of new or untested compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A primary application of machine learning in chemical research is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a compound like this compound, QSAR models can be developed to predict its potential efficacy against various biological targets.
The process involves calculating a set of numerical descriptors that characterize the molecule's topological, geometrical, and electronic features. These descriptors, which can range from simple counts of atoms and bonds to complex quantum-chemical parameters, serve as the input for ML algorithms. The algorithm then learns the correlation between these descriptors and the observed activity of a training set of molecules. The resulting model can be used to predict the activity of new compounds before they are synthesized.
Various machine learning algorithms are employed to build robust QSAR models. The choice of algorithm can depend on the size and complexity of the dataset.
Table 1: Common Machine Learning Algorithms in QSAR and Their Applications
| Machine Learning Algorithm | Description | Typical Application in Drug Discovery |
|---|---|---|
| Multiple Linear Regression (MLR) | A statistical method that uses several explanatory variables to predict the outcome of a response variable. | Initial, simple QSAR models for smaller datasets. |
| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting bioactivity, toxicity, and ADMET properties; known for its robustness and ability to handle high-dimensional data. |
| Support Vector Machines (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Classification of compounds as active/inactive; regression for predicting continuous activity values. |
| Artificial Neural Networks (ANN) | A computing system inspired by the biological neural networks that constitute animal brains. It can learn to perform tasks by considering examples. | Modeling complex, non-linear relationships between chemical structure and biological activity. |
| Gradient Boosting Machines (GBM) | An ensemble technique that builds models in a stage-wise fashion and generalizes them by allowing optimization of an arbitrary differentiable loss function. | High-accuracy predictions for a wide range of endpoints, including solubility and permeability. |
Research on pyridine and bipyridine derivatives for applications such as cervical cancer therapy has successfully utilized QSAR models built with Multiple Linear Regression. These models have demonstrated high predictive accuracy, with coefficients of determination (R²) often exceeding 0.80 for both training and test sets, indicating a strong correlation between the structural descriptors and the biological activity (IC50 values).
In Silico ADMET Prediction
A critical bottleneck in the drug development pipeline is the failure of candidates due to poor pharmacokinetic profiles, summarized as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Machine learning has become an indispensable tool for the early-stage in silico prediction of these properties, allowing for the prioritization of compounds with a higher probability of success in clinical trials.
For this compound, machine learning models could predict key ADMET parameters:
Absorption: Forecasting properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Predicting plasma protein binding and blood-brain barrier penetration.
Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Estimating renal clearance and other excretion pathways.
Toxicity: Predicting endpoints such as Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
These predictive models are built using molecular fingerprints and descriptors as inputs for various machine learning algorithms. The performance of these models is often high, enabling rapid screening of virtual libraries.
Table 2: Representative Performance of Machine Learning Models in ADMET Prediction
| ADMET Property | Machine Learning Model | Performance Metric | Reported Accuracy/Value |
|---|---|---|---|
| Aqueous Solubility | Graph Convolutional Network | RMSE | 0.5 - 1.0 (logS units) |
| Intestinal Absorption | Support Vector Machine (SVM) | Accuracy | ~91% |
| Ames Mutagenicity | Random Forest (RF) | Accuracy | 0.75 - 0.85 |
| hERG Inhibition | Gradient Boosting | AUC-ROC | 0.80 - 0.90 |
| CYP450 Inhibition | Artificial Neural Network | Accuracy | >85% |
(Note: Performance metrics are generalized from typical results in the literature for various compound classes and are illustrative of the predictive power of these methods.)
Emerging Research Areas and Future Perspectives
Integration of Methyl 6-Fluoropicolinate in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient strategy in pharmaceutical research, complementing traditional high-throughput screening (HTS). nih.govfrontiersin.org FBDD involves screening libraries of small, low-complexity molecules, or "fragments," to identify those that bind weakly but efficiently to a biological target. nih.gov These initial hits serve as starting points for the development of more potent and selective lead compounds. frontiersin.org The success of FBDD has led to several marketed drugs and numerous clinical candidates. nih.gov
This compound is an ideal candidate for inclusion in fragment libraries due to several key characteristics:
Low Molecular Weight: With a molecular weight of 155.13 g/mol , it fits well within the "Rule of Three," a common guideline for fragment properties. chemdad.com
Structural Simplicity and Diversity: It provides a simple heterocyclic scaffold, a desirable feature for fragment libraries which aim to explore chemical space efficiently. wuxibiology.com
Presence of a Fluorine Atom: The fluorine atom can form key interactions with protein targets, such as hydrogen bonds and van der Waals contacts, potentially improving binding affinity and metabolic stability in later-stage drug candidates. nih.gov
Defined Vector for Growth: The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, providing a clear and synthetically tractable "growth vector." This allows chemists to systematically build upon the fragment core to enhance binding affinity and target selectivity.
The integration of fluorinated fragments like this compound into screening libraries enhances the chemical diversity available to researchers, increasing the probability of finding hits for challenging targets, such as those involving protein-protein interactions. dundee.ac.uk Biophysical techniques such as thermal-shift assays, X-ray crystallography, and NMR spectroscopy are used to screen these fragments and characterize their binding modes, providing a structural blueprint for optimization. frontiersin.orgdundee.ac.uknih.gov
Table 1: Properties of this compound Relevant to FBDD
| Property | Value | Significance in FBDD |
| CAS Number | 455-71-0 | Unique identifier for the compound. chemdad.com |
| Molecular Formula | C₇H₆FNO₂ | Indicates the elemental composition. chemdad.com |
| Molecular Weight | 155.13 g/mol | Complies with the "Rule of Three" for fragments. chemdad.com |
| Structure | Pyridine (B92270) ring with fluoro and methyl ester groups | Provides a simple, heterocyclic scaffold with functional groups for interaction and modification. |
| Key Functional Group | 6-Fluoro | Acts as a key binding element and a vector for synthetic elaboration (fragment growing). |
Applications in Probe Development for Biological Systems
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. The development of high-quality probes is crucial for target validation in drug discovery. dundee.ac.uk this compound serves as a valuable starting scaffold for the synthesis of such probes.
The reactivity of the carbon-fluorine bond at the 6-position allows for the strategic introduction of various functional groups through nucleophilic substitution. This feature can be exploited to attach:
Reporter Tags: Fluorescent dyes or biotin (B1667282) tags can be appended to the picolinate (B1231196) core. The resulting probes can be used in cellular imaging or affinity purification experiments to visualize the localization of the target protein or to identify its binding partners.
Linkers: A linker arm can be installed, which can then be used to attach the molecule to a solid support for use in affinity chromatography or to create bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).
Photoaffinity Labels: Groups that become reactive upon exposure to UV light can be incorporated. These probes form a covalent bond with their target protein, enabling its identification and the mapping of the binding site.
The synthesis of chemical probes often involves multi-step sequences. nih.gov The well-defined reactivity of this compound provides a reliable platform for constructing these complex molecules, enabling researchers to create tailored tools for investigating intricate biological processes.
Development of Novel Materials and Functional Molecules
The unique electronic properties and reactivity of this compound make it an attractive building block for the synthesis of novel materials and functional molecules beyond the pharmaceutical realm. bldpharm.com
Agrochemicals: Picolinate derivatives are a well-established class of herbicides. The 6-aryl-5-fluoropicolinate scaffold, for instance, is found in highly potent herbicides. researchgate.net this compound can serve as a key precursor for new agricultural products, where the fluorine atom can enhance biological activity and metabolic stability.
Catalysts and Ligands: Upon hydrolysis of its methyl ester, the resulting 6-fluoropicolinic acid can act as a chelating ligand for various metal ions. These metal complexes have potential applications in catalysis. The electronic properties of the fluorinated pyridine ring can modulate the reactivity and selectivity of the metal center, leading to the development of new catalysts for organic synthesis. mdpi.com
Functional Materials: The incorporation of fluorinated building blocks is a common strategy in materials science to tune properties such as thermal stability, hydrophobicity, and electronic characteristics. llnl.gov Derivatives of this compound could be explored as components of polymers, liquid crystals, or organic light-emitting diodes (OLEDs), where the polar and aromatic nature of the pyridine ring can be advantageous.
Sustainable and Economical Synthesis Routes
The increasing demand for specialty chemicals like this compound necessitates the development of synthesis methods that are not only efficient but also environmentally benign and cost-effective. The principles of green chemistry provide a framework for achieving these goals. mlsu.ac.in
Key areas for improvement in the synthesis of fluoropicolinates include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mlsu.ac.in
Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more sustainable alternatives such as water, ethanol, or supercritical CO₂.
Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste and energy consumption. This includes the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.comnih.gov For example, the synthesis of related nicotinates has been achieved through oxidation processes using catalysts and controlled reaction conditions. google.comenvironmentclearance.nic.inenvironmentclearance.nic.in
Renewable Feedstocks: Exploring pathways that utilize starting materials derived from renewable resources rather than petrochemicals.
Future research will likely focus on developing flow chemistry processes for the synthesis of this compound. llnl.gov Flow synthesis offers advantages in terms of safety, scalability, and efficiency, and aligns well with the goals of sustainable chemical manufacturing.
Table 2: Principles of Green Chemistry Applied to Synthesis
| Principle | Application to this compound Synthesis |
| Waste Prevention | Designing syntheses with high yields and minimal byproducts. |
| Atom Economy | Utilizing reactions like addition and cycloaddition over substitution and elimination. |
| Less Hazardous Synthesis | Avoiding toxic reagents and solvents. |
| Catalysis | Using recyclable catalysts to improve efficiency and reduce waste. mdpi.com |
| Energy Efficiency | Performing reactions at lower temperatures and pressures. |
Expanding the Scope of Picolinate Derivatives in Underexplored Research Domains
The picolinate scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. By modifying the core structure of this compound, researchers can access a wide array of new derivatives with potential applications in diverse and underexplored areas of research.
Metabolic Diseases: Picolinamide derivatives have been successfully developed as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating diabetes and hyperlipidemia. nih.gov
Inflammatory Diseases: Pyrazolopyridine derivatives, which can be synthesized from picolinate precursors, have shown promise as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. researchgate.net
Infectious Diseases: Picolinate derivatives have been investigated for their antimycobacterial activity, offering potential new avenues for treating tuberculosis. researchgate.net
Neuroscience: The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system (CNS) disorders. The physicochemical properties of fluorinated picolinates could be optimized to create CNS-penetrant molecules for targets in neurodegenerative diseases or psychiatric disorders.
The synthetic accessibility of this compound and its derivatives chemscene.comgeorganics.skpatsnap.comchemicalbook.com allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of novel therapeutic agents and research tools in a broad range of scientific disciplines.
Q & A
Q. What are the established synthetic routes for Methyl 6-fluoropicolinate, and what critical reaction conditions influence yield and purity?
Methodological Answer : this compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Key parameters include:
- Temperature : Optimal ranges (e.g., 80–120°C for SNAr reactions) to minimize side products.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
- Solvent Systems : Polar aprotic solvents like DMF or DMSO to stabilize intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Characterization via NMR, NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm structure and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer :
- NMR : Critical for identifying fluorine substituents (chemical shifts typically between -110 to -120 ppm).
- IR Spectroscopy : Confirms ester carbonyl stretches (~1700–1750 cm).
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H] at m/z 169.04).
Discrepancies between experimental and theoretical data may arise from impurities or tautomeric forms. Cross-referencing with synthetic intermediates and computational predictions (e.g., Gaussian DFT calculations) can resolve ambiguities .
Advanced Research Questions
Q. How can computational methods elucidate the electronic effects of fluorination on the reactivity of this compound?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions.
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between fluorine and the pyridine ring.
- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions (e.g., Pd-catalyzed amination).
These approaches help distinguish steric vs. electronic contributions to reactivity .
Q. What experimental strategies assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer :
- Stress Testing : Incubate the compound in buffered solutions (pH 1–13) at 25–60°C for 24–72 hours.
- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products.
- Mechanistic Insights : LC-MS identifies hydrolyzed products (e.g., 6-fluoropicolinic acid). Stability studies inform storage conditions (e.g., anhydrous, -20°C) and compatibility with biological assays .
Q. How does this compound serve as a building block in medicinal chemistry, and what structure-activity relationship (SAR) studies are feasible?
Methodological Answer :
- SAR Workflow : Synthesize derivatives via ester hydrolysis, amidation, or fluorination at adjacent positions.
- Biological Screening : Test analogs for target binding (e.g., kinase inhibition assays) and correlate substituent effects with activity.
- Case Study : Replace the methyl ester with a hydroxamic acid group to explore HDAC inhibition.
Cross-disciplinary integration of synthetic chemistry, crystallography, and bioinformatics refines drug design hypotheses .
Methodological Frameworks for Research Design
- PICOT Framework : Structure questions around Population (compound class), Intervention (synthetic modification), Comparison (fluorinated vs. non-fluorinated analogs), Outcome (reactivity/activity), and Timeframe (reaction kinetics) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel fluorination effects), Novel (unexplored SAR), Ethical (safe handling of fluorinated compounds), and Relevant (applications in drug discovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
